Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
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Overview
Description
Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate: is an organic compound that belongs to the class of sulfonyl glycinates This compound is characterized by the presence of a sulfonyl group attached to a glycine derivative, with additional methyl groups enhancing its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylaniline and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: The 2,4-dimethylaniline reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide.
Glycination: The intermediate is then reacted with methyl chloroacetate in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive sulfonyl group.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications.
Mechanism of Action
The mechanism by which Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(2,4-dimethylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate
- Methyl N-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycinate
- Methyl N-(2,4-dimethylphenyl)-N-[(4-nitrophenyl)sulfonyl]glycinate
Uniqueness
Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is unique due to the presence of both 2,4-dimethylphenyl and 4-methylphenyl groups, which confer specific steric and electronic properties. These features can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl 2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-5-8-16(9-6-13)24(21,22)19(12-18(20)23-4)17-10-7-14(2)11-15(17)3/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYYZLGMAFBFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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